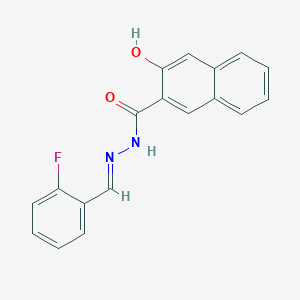

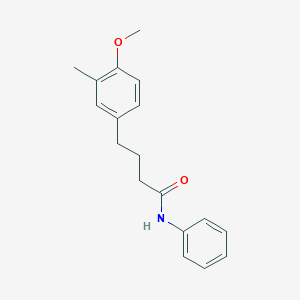

![molecular formula C14H12ClNO2 B5579406 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

4-[(2-chlorobenzyl)oxy]benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2-chlorobenzyl)oxy]benzaldehyde oxime is a compound that falls within the category of benzaldehyde oximes, a group known for their varied chemical reactivity and significance in synthetic chemistry. These compounds are of interest due to their potential in forming various derivatives through chemical reactions, which can be utilized in different scientific and industrial applications.

Synthesis Analysis

The synthesis of benzaldehyde oximes, including derivatives such as 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime, often involves the reaction of benzaldehydes with hydroxylamine under certain conditions. For instance, a study by Zhang Hong-ping (2012) demonstrated the synthesis of benzaldehyde oxime using Iron(Ⅲ) Chloride as a catalyst in an ethanol/water solvent, which could be adapted for synthesizing specific derivatives like 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime with appropriate precursors (Zhang, 2012).

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime, is characterized by the presence of an oxime group (C=N-OH) bonded to a benzaldehyde derivative. The specific substituents on the benzene ring, such as the 2-chlorobenzyl ether in this case, influence the electronic and steric properties of the molecule, which in turn affect its reactivity and interactions.

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, notably the Beckmann rearrangement, which can lead to the formation of amides or nitriles, depending on the reaction conditions and the substituents present on the benzene ring. A study by de Lijser et al. (2006) explored the mechanistic aspects of reactions of benzaldehyde oximes under photoinduced electron-transfer conditions, indicating the formation of both aldehydes and nitriles as products (de Lijser et al., 2006).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation

Selective organic transformations under mild conditions are crucial in green chemistry. A study reported the photocatalytic oxidation of benzyl alcohol to benzaldehyde using a plasmonic catalyst composed of Au supported on BiOCl with oxygen vacancies. This process involves the generation of •O2- radicals and carbon-centered radicals, leading to the production of benzaldehyde with a unique oxygen atom transfer from O2 (Hao Li et al., 2017).

Catalyst Characterization and Application

The oxidative property of mesoporous Ti-SBA-15 was significantly enhanced by treatment with chlorosulfonic acid, leading to a substantial increase in benzyl alcohol conversion to benzaldehyde. This showcases the role of enhanced acidity in improving the yield and selectivity of the oxidation process (Rajesh Sharma et al., 2012).

Hemoglobin Oxygen Affinity

Substituted benzaldehydes, including those structurally related to 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime, have been designed to increase the oxygen affinity of human hemoglobin. These compounds could potentially stabilize the oxygenated form of hemoglobin, suggesting applications in treating diseases like sickle cell disease by inhibiting erythrocyte sickling (C. Beddell et al., 1984).

Aerobic Oxidation of Alcohols

Research on the selective aerobic oxidation of benzyl alcohol to benzaldehyde underlines the significance of developing green and efficient catalytic processes. This includes studies on gold-catalyzed cyclizations and subsequent group transfers, which could be relevant for modifying compounds similar to 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime (I. Nakamura et al., 2010).

Safety and Hazards

Safety data for “4-[(2-chlorobenzyl)oxy]benzaldehyde” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always seek medical advice in case of exposure .

Eigenschaften

IUPAC Name |

(NE)-N-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-14-4-2-1-3-12(14)10-18-13-7-5-11(6-8-13)9-16-17/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXPNWPKNIZOHD-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-hydroxymethanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

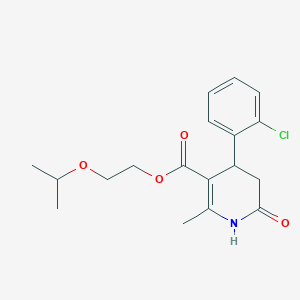

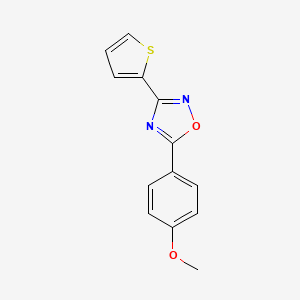

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

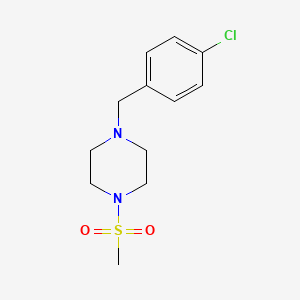

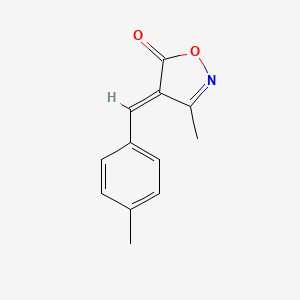

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

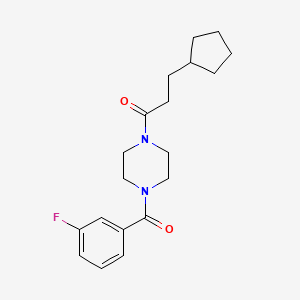

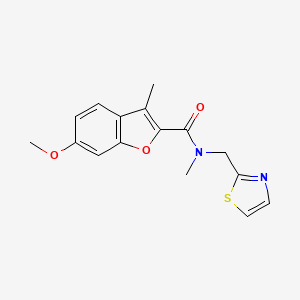

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)